molecular formula C19H17ClN2O3S B4906293 N-(2-chlorophenyl)sulfonyl-1,2,3,4-tetrahydrocarbazole-9-carboxamide

N-(2-chlorophenyl)sulfonyl-1,2,3,4-tetrahydrocarbazole-9-carboxamide

Cat. No.: B4906293
M. Wt: 388.9 g/mol
InChI Key: WQRLCQVLQYAWOA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)sulfonyl-1,2,3,4-tetrahydrocarbazole-9-carboxamide is a complex organic compound that belongs to the class of tetrahydrocarbazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the sulfonyl and carboxamide groups in the molecule enhances its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)sulfonyl-1,2,3,4-tetrahydrocarbazole-9-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydrocarbazole core, followed by the introduction of the sulfonyl and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)sulfonyl-1,2,3,4-tetrahydrocarbazole-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products can have distinct chemical and biological properties, making them valuable for further research and application.

Scientific Research Applications

N-(2-chlorophenyl)sulfonyl-1,2,3,4-tetrahydrocarbazole-9-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: The compound is explored for its potential in developing new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)sulfonyl-1,2,3,4-tetrahydrocarbazole-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl and carboxamide groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)sulfonyl-1,2,3,4-tetrahydrocarbazole-9-carboxamide
  • N-(2-bromophenyl)sulfonyl-1,2,3,4-tetrahydrocarbazole-9-carboxamide
  • N-(2-methylphenyl)sulfonyl-1,2,3,4-tetrahydrocarbazole-9-carboxamide

Uniqueness

N-(2-chlorophenyl)sulfonyl-1,2,3,4-tetrahydrocarbazole-9-carboxamide stands out due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

N-(2-chlorophenyl)sulfonyl-1,2,3,4-tetrahydrocarbazole-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c20-15-9-3-6-12-18(15)26(24,25)21-19(23)22-16-10-4-1-7-13(16)14-8-2-5-11-17(14)22/h1,3-4,6-7,9-10,12H,2,5,8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRLCQVLQYAWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)NS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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